molecular formula C14H12O6 B12915620 6-Acetyl-5-(acetyloxy)-2-methyl-1-benzofuran-3-carboxylic acid CAS No. 63529-87-3

6-Acetyl-5-(acetyloxy)-2-methyl-1-benzofuran-3-carboxylic acid

Cat. No.: B12915620
CAS No.: 63529-87-3
M. Wt: 276.24 g/mol
InChI Key: FODFUCLXGPGJJK-UHFFFAOYSA-N
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Description

6-Acetyl-5-(acetyloxy)-2-methyl-1-benzofuran-3-carboxylic acid is a complex organic compound with a benzofuran core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Acetyl-5-(acetyloxy)-2-methyl-1-benzofuran-3-carboxylic acid typically involves multistep organic reactions. One common method includes the acetylation of 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid followed by esterification to introduce the acetyloxy group. The reaction conditions often involve the use of acetic anhydride and a catalyst such as pyridine under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

6-Acetyl-5-(acetyloxy)-2-methyl-1-benzofuran-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Electrophilic aromatic substitution can introduce different substituents on the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation and nitration reactions, respectively.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohol derivatives .

Scientific Research Applications

6-Acetyl-5-(acetyloxy)-2-methyl-1-benzofuran-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Acetyl-5-(acetyloxy)-2-methyl-1-benzofuran-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects such as anti-inflammatory or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

  • 6-Acetyl-5,7-dihydroxy-4-methylchromen-2-one
  • 6-Acetyl-5-(4-bromophenyl)-7-methyl-5H-thiazolo[3,2-a]pyrimidin-3(2H)-one

Uniqueness

6-Acetyl-5-(acetyloxy)-2-methyl-1-benzofuran-3-carboxylic acid is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct chemical and biological properties. Its acetyloxy group enhances its reactivity and potential for further functionalization compared to similar compounds .

Properties

CAS No.

63529-87-3

Molecular Formula

C14H12O6

Molecular Weight

276.24 g/mol

IUPAC Name

6-acetyl-5-acetyloxy-2-methyl-1-benzofuran-3-carboxylic acid

InChI

InChI=1S/C14H12O6/c1-6(15)9-4-12-10(5-11(9)20-8(3)16)13(14(17)18)7(2)19-12/h4-5H,1-3H3,(H,17,18)

InChI Key

FODFUCLXGPGJJK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC(=C(C=C2O1)C(=O)C)OC(=O)C)C(=O)O

Origin of Product

United States

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